N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide, also known as PD0325901, Mirdametinib, or PD-0325901, is a potent, specific, and orally bioavailable small-molecule inhibitor of the dual-specificity kinases MEK1 and MEK2. [ [], [] ] It belongs to the class of allosteric kinase inhibitors and plays a crucial role in scientific research, particularly in understanding and targeting the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers and other diseases, making PD0325901 a valuable tool in preclinical studies for investigating potential therapeutic strategies. [ [], [], [], [] ]
PD0325901 was developed by Pfizer and is classified as a small molecule inhibitor. Its chemical structure is defined as N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-benzamide. The compound has a molecular formula of C₁₆H₁₄F₃IN₂O₄ and a molecular weight of 482.19 g/mol. It is cataloged under CAS number 391210-10-9 and has been made available for research purposes through various suppliers such as Reprocell and Tocris Bioscience .
The synthesis of PD0325901 involves several key steps that enhance its potency and solubility compared to its predecessor, CI-1040. The synthetic route typically includes the following stages:
The final product is purified using high-performance liquid chromatography (HPLC), ensuring a purity greater than 95% .
The molecular structure of PD0325901 features a diphenylamine core with multiple substituents that contribute to its biological activity:
The compound's three-dimensional conformation allows it to fit into the allosteric pocket of MEK, facilitating effective inhibition of its activity.
PD0325901 primarily undergoes interactions with MEK, leading to inhibition of downstream signaling pathways involved in cell proliferation:
These reactions highlight its potential therapeutic applications in oncology.
PD0325901 exerts its effects by selectively inhibiting MEK1 and MEK2, which are pivotal components of the MAPK signaling pathway:
Data from studies indicate that PD0325901 can significantly reduce tumor growth in xenograft models when used alone or in combination with other therapeutic agents .
PD0325901 exhibits several notable physical and chemical properties:
The compound's high purity (>99% HPLC) ensures reliable performance in biological assays.
PD0325901 has diverse applications in scientific research, particularly in cancer biology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3